molecular formula C8H12O2 B1346465 Bicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 41894-76-2

Bicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B1346465
CAS No.: 41894-76-2
M. Wt: 140.18 g/mol
InChI Key: PNTAWGJKWLLAAW-UHFFFAOYSA-N
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Description

Bicyclo[410]heptane-7-carboxylic acid is an organic compound with the molecular formula C8H12O2 It is a bicyclic compound, meaning it contains two fused rings

Scientific Research Applications

Bicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

When handling “Bicyclo[4.1.0]heptane-7-carboxylic acid”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

The primary targets of Bicyclo[4.1.0]heptane-7-carboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diene or alkene precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptane-2-carboxylic acid
  • Bicyclo[3.1.0]hexane-6-carboxylic acid
  • Bicyclo[2.2.2]octane-1-carboxylic acid

Uniqueness: Bicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

bicyclo[4.1.0]heptane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTAWGJKWLLAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944040
Record name Bicyclo[4.1.0]heptane-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41894-76-2, 21448-77-1
Record name 7-Norcaranecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC155664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[4.1.0]heptane-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 2
Bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 3
Bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 4
Bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 5
Bicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 6
Bicyclo[4.1.0]heptane-7-carboxylic acid
Customer
Q & A

Q1: What is the significance of Bicyclo[4.1.0]heptane-7-carboxylic acid in pharmaceutical synthesis?

A1: this compound serves as a crucial building block in the production of Tofacitinib []. This medication, known commercially as CP-690,550, is utilized in the treatment of rheumatoid arthritis. The efficient synthesis of this acid derivative, typically as its tert-butyl ester, is paramount for large-scale production of Tofacitinib.

Q2: Can you elaborate on the synthetic route used to produce this compound derivatives as described in the research?

A2: The research outlines a streamlined and efficient method for synthesizing 3-Benzyl-6-methyl-3,7-diaza-bicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester, a derivative of this compound []. This process commences with readily available starting materials, 4-picoline and benzyl chloride, and proceeds through a series of five synthetic steps. These steps encompass reduction, epoxidation, and ring-opening reactions, ultimately yielding the targeted intermediate in a manner suitable for large-scale production.

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